molecular formula C17H24N2O3 B11164743 5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

Cat. No.: B11164743
M. Wt: 304.4 g/mol
InChI Key: MUTWHPABYVPXKO-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a propan-2-yloxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves the condensation of a pyrrolidine derivative with a phenyl-substituted carboxylic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually require heating to temperatures between 100-150°C to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-13(2)22-10-6-9-18-17(21)14-11-16(20)19(12-14)15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,18,21)

InChI Key

MUTWHPABYVPXKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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